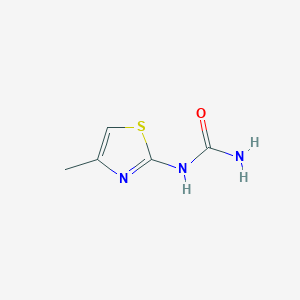
2,3,5,6-tetraiodobenzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-tetraiodobenzene-1,4-diol is an organic compound characterized by the presence of four iodine atoms and two hydroxyl groups attached to a benzene ring. This compound is part of the dihydroxybenzenes family, which are aromatic compounds with two hydroxyl groups substituted onto a benzene ring . The presence of iodine atoms makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetraiodobenzene-1,4-diol can be achieved through several methods. One common approach involves the iodination of hydroquinone (benzene-1,4-diol) using iodine and an oxidizing agent such as potassium iodate. The reaction typically occurs in an acidic medium, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-tetraiodobenzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into less oxidized forms, such as hydroquinones.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and lead tetraacetate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2,3,5,6-tetraiodobenzene-1,4-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,5,6-tetraiodobenzene-1,4-diol involves its interaction with various molecular targets and pathways. The compound can undergo redox reactions, influencing cellular redox states and signaling pathways. The presence of iodine atoms allows for specific interactions with proteins and enzymes, potentially affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-tetrabromobenzene-1,4-diol: Similar structure but with bromine atoms instead of iodine.
2,3,5,6-tetrafluorobenzene-1,4-diol: Contains fluorine atoms instead of iodine.
2,3,5,6-tetrachlorobenzene-1,4-diol: Chlorine atoms replace the iodine atoms.
Uniqueness
The iodine atoms also enhance the compound’s ability to participate in specific redox reactions and interactions with biomolecules .
Properties
CAS No. |
104175-35-1 |
|---|---|
Molecular Formula |
C6H2I4O2 |
Molecular Weight |
613.70 g/mol |
IUPAC Name |
2,3,5,6-tetraiodobenzene-1,4-diol |
InChI |
InChI=1S/C6H2I4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h11-12H |
InChI Key |
PUZAPMJQCQNLTP-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)I)O)I)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone](/img/structure/B14144020.png)


![(4S,11S)-4,11-di(propan-2-yl)-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2-diene](/img/structure/B14144041.png)
![(3Z)-2-oxo-3-spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-ylidenepropanehydrazide](/img/structure/B14144049.png)
![3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14144056.png)
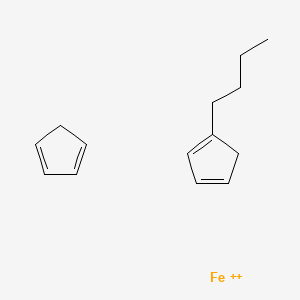
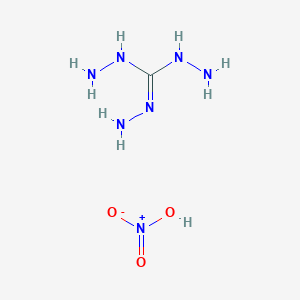
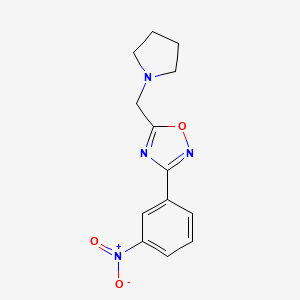
![1-(2-Bromoethyl)spiro[2.2]pentane](/img/structure/B14144086.png)
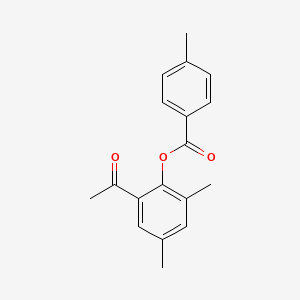
![3-(6-Aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol](/img/structure/B14144111.png)
